molecular formula C27H24N2O5 B14083455 N-Fmoc-7-methoxy-DL-tryptophan

N-Fmoc-7-methoxy-DL-tryptophan

Cat. No.: B14083455
M. Wt: 456.5 g/mol
InChI Key: TUSMUXWBZDSCAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-7-methoxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting tryptophan with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-7-methoxy-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Fmoc-7-methoxy-DL-tryptophan involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in peptide bond formation, contributing to the structure and function of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-7-methoxy-DL-tryptophan is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool for creating peptides with specific properties and functions .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C27H24N2O5/c1-33-24-12-6-11-17-16(14-28-25(17)24)13-23(26(30)31)29-27(32)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23,28H,13,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

TUSMUXWBZDSCAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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